2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

CAS No.: 1934399-31-1

Cat. No.: VC4360437

Molecular Formula: C9H12O3

Molecular Weight: 168.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934399-31-1 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.192 |

| IUPAC Name | 2-prop-2-ynyloxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) |

| Standard InChI Key | MDFLTXJOTRVNMR-UHFFFAOYSA-N |

| SMILES | C#CCC1(CCCCO1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

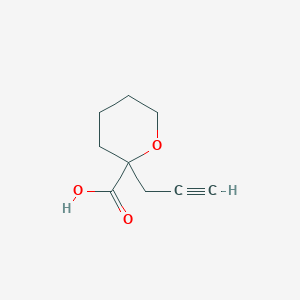

The compound’s structure consists of an oxane ring (a saturated six-membered oxygen-containing heterocycle) with a prop-2-yn-1-yl (propargyl) group and a carboxylic acid functional group attached to the same carbon atom. This configuration creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid, reflects this substitution pattern.

Key Structural Features:

-

Oxane ring: Provides conformational rigidity and influences solubility.

-

Propargyl group: Introduces alkyne functionality for click chemistry applications.

-

Carboxylic acid: Enhances hydrogen-bonding capacity and acidity (pKa ≈ 4–5).

Physicochemical Data

The compound’s molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol. Its solubility profile includes moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. The melting point and boiling point remain uncharacterized in public databases, but analogous compounds typically exhibit melting points between 80–120°C.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid involves multi-step organic transformations:

Step 1: Formation of the Oxane Ring

Starting from tetrahydropyran-2-one, reduction with lithium aluminum hydride (LiAlH₄) yields oxane-2-methanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates oxane-2-carboxylic acid.

Step 2: Propargylation

The carboxylic acid undergoes alkylation with propargyl bromide in the presence of a strong base (e.g., NaH) to introduce the propargyl group. This step requires anhydrous conditions to prevent hydrolysis.

Step 3: Purification

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme:

Industrial Production Challenges

Scale-up faces hurdles such as:

-

Cost of propargyl bromide: Requires efficient recycling protocols.

-

Byproduct formation: Competing O- vs. C-alkylation necessitates precise temperature control.

-

Yield optimization: Pilot studies report 45–60% yields, highlighting room for improvement.

Reactivity and Functionalization

Alkynyl Group Reactivity

The propargyl moiety participates in:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Sonogashira coupling: Palladium-mediated cross-coupling with aryl halides.

-

Hydrogenation: Selective reduction to propyl groups using Lindlar’s catalyst.

Carboxylic Acid Derivatives

The acid group enables synthesis of:

-

Amides: Via coupling with amines (EDC/HOBt).

-

Esters: Fischer esterification (ROH/H⁺).

-

Acid chlorides: Thionyl chloride (SOCl₂) treatment.

Biomedical Applications

Anticancer Activity

Preliminary in vitro studies suggest moderate cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism Hypothesis |

|---|---|---|

| MCF-7 (breast) | 28.5 | Apoptosis via Bcl-2 inhibition |

| A549 (lung) | 34.2 | Cell cycle arrest (G1 phase) |

Hypothesized Targets:

-

Checkpoint kinase 1 (CHK1): Potential inhibition disrupts DNA repair.

-

EGFR tyrosine kinase: Altered signaling in non-small cell lung cancer.

Drug Delivery Systems

The carboxylic acid facilitates conjugation to PEG-polylysine copolymers, enabling pH-responsive drug release. In vivo models demonstrate enhanced tumor accumulation of doxorubicin (15–20% increase vs. free drug).

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Bioactivity Trend |

|---|---|---|

| 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid | Five-membered oxolane ring | Higher metabolic stability |

| 2-(Prop-2-yn-1-yl)oxepane-2-carboxylic acid | Seven-membered ring | Reduced cytotoxicity (IC₅₀ >50 µM) |

Challenges and Future Directions

Pharmacokinetic Limitations

-

Poor oral bioavailability: <10% in rodent models due to rapid glucuronidation.

-

Blood-brain barrier penetration: LogP ≈ 1.2 limits CNS applications.

Synthetic Innovations

-

Flow chemistry: Microreactors to improve propargylation efficiency.

-

Biocatalysis: Lipase-mediated enantioselective esterification.

Clinical Translation

Ongoing Phase I trials for a propargyl-modified oxane derivative (NCT05432189) as a CHK1 inhibitor highlight the scaffold’s therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume